Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate
Brand Name: Vulcanchem
CAS No.: 60470-85-1
VCID: VC2720769
InChI: InChI=1S/C14H15NO5/c1-9(16)15-13(14(18)19-3)8-11-4-6-12(7-5-11)20-10(2)17/h4-8H,1-3H3,(H,15,16)
SMILES: CC(=O)NC(=CC1=CC=C(C=C1)OC(=O)C)C(=O)OC
Molecular Formula: C14H15NO5
Molecular Weight: 277.27 g/mol

Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate

CAS No.: 60470-85-1

Cat. No.: VC2720769

Molecular Formula: C14H15NO5

Molecular Weight: 277.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate - 60470-85-1

Specification

CAS No. 60470-85-1
Molecular Formula C14H15NO5
Molecular Weight 277.27 g/mol
IUPAC Name methyl 2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C14H15NO5/c1-9(16)15-13(14(18)19-3)8-11-4-6-12(7-5-11)20-10(2)17/h4-8H,1-3H3,(H,15,16)
Standard InChI Key ASCCDJXFDVLMKN-UHFFFAOYSA-N
SMILES CC(=O)NC(=CC1=CC=C(C=C1)OC(=O)C)C(=O)OC
Canonical SMILES CC(=O)NC(=CC1=CC=C(C=C1)OC(=O)C)C(=O)OC

Introduction

Chemical Structure and Properties

The physical and chemical properties of this compound provide essential information for researchers working with it in laboratory settings. The compound has a molecular weight of 277.27 g/mol, making it a medium-sized organic molecule . It exists as a solid at room temperature with a melting point range of 127-128°C, which indicates its stability under normal laboratory conditions . The compound is typically stored at room temperature, suggesting reasonable stability when properly contained .

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate:

PropertyValueSource
Molecular FormulaC14H15NO5
Molecular Weight277.27 g/mol
Melting Point127-128°C
CAS Number60470-85-1
Storage ConditionsRoom temperature
Physical StateSolid

The structural features of Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate include an aromatic ring with an acetyloxy substituent, an acetamido group, and a methyl ester moiety. These functional groups contribute to the compound's polarity, solubility characteristics, and its potential for hydrogen bonding and other intermolecular interactions. The presence of the acetyloxy group on the phenyl ring can enhance the compound's interaction with certain biological targets, which may explain its potential pharmacological significance.

Chemical Reactivity and Stability

Understanding the chemical reactivity and stability of Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate is crucial for its handling, storage, and potential applications in various chemical processes. The compound can undergo various chemical reactions influenced by factors such as temperature, pH, and the presence of specific solvents or catalysts.

Reaction Mechanisms

The ester groups present in Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate make it susceptible to hydrolysis under acidic or basic conditions. The acetyloxy group could undergo deacetylation to form a hydroxyl group, while the methyl ester could be hydrolyzed to the corresponding carboxylic acid. The acetamido group may also undergo hydrolysis under harsh conditions, leading to the formation of an amine.

Kinetic studies would be valuable to assess the reaction mechanisms and pathways involved in these transformations. Such studies could provide insights into the compound's behavior under various reaction conditions, which would be useful for designing synthetic routes involving this compound as an intermediate or for predicting its stability in different environments.

Stability Considerations

The stability of Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate under various conditions is an important consideration for its storage and handling. The compound appears to be stable at room temperature , but its stability under more extreme conditions, such as high temperatures or in the presence of strong acids or bases, would require further investigation.

Long-term storage stability studies would be valuable to determine the shelf life of the compound and the optimal storage conditions to maintain its purity and integrity. Such studies would typically involve periodically analyzing samples stored under different conditions using techniques such as HPLC and NMR to detect any degradation products.

Analytical Characterization

Comprehensive analytical characterization of Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate is essential for confirming its structure, assessing its purity, and monitoring its stability over time. Various spectroscopic and chromatographic techniques can be employed for this purpose.

Spectroscopic Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provide valuable information about the structural features of the compound. NMR spectroscopy, for instance, can confirm the presence and arrangement of the various functional groups, while IR spectroscopy can identify characteristic absorption bands associated with the ester, amide, and aromatic functionalities. Mass spectrometry can provide the molecular weight and fragmentation pattern, which are useful for structure confirmation.

Chromatographic Analysis

Chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for assessing the purity of Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate and detecting any impurities or degradation products. These techniques can also be used to monitor reaction progress during synthesis and to optimize purification procedures.

Research Applications

Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate has potential applications in various research fields, particularly in medicinal chemistry and pharmacology. Its unique structural features and potential biological activities make it a compound of interest for researchers exploring new drug candidates or studying specific biological processes.

Medicinal Chemistry

In medicinal chemistry, Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate could serve as a lead compound for the development of new therapeutic agents. Its structure could be modified to enhance specific properties such as potency, selectivity, or pharmacokinetic characteristics. Structure-activity relationship studies would be valuable in guiding such modifications to optimize the compound's interaction with the target biological system.

Synthetic Organic Chemistry

In synthetic organic chemistry, Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate might serve as an intermediate in the synthesis of more complex molecules. Its functional groups provide opportunities for further transformations, making it a potentially useful building block in multistep synthetic routes. The development of efficient methods for its synthesis and functionalization would be of interest to organic chemists working in this field.

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